3-Ethyl-2-phenethylpyrrolidine
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Overview
Description
3-Ethyl-2-phenethylpyrrolidine is a chemical compound belonging to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an ethyl group at the third position and a phenethyl group at the second position of the pyrrolidine ring. Pyrrolidines are known for their diverse biological activities and are widely used in medicinal chemistry for the development of novel therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2-phenethylpyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of 2-phenethylamine with ethyl acrylate under basic conditions, followed by cyclization to form the pyrrolidine ring. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide and is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. For instance, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce the phenethyl group onto the pyrrolidine ring .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-2-phenethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under mild pressure.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride in an aprotic solvent.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Alkylated pyrrolidines.
Scientific Research Applications
3-Ethyl-2-phenethylpyrrolidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 3-Ethyl-2-phenethylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses. The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound .
Comparison with Similar Compounds
1-(2-Phenylethyl)pyrrolidine (PEP): An analogue where the ethyl group is replaced by a hydrogen atom.
2-Phenylethylamine: A simpler structure where the pyrrolidine ring is replaced by an amine group.
Pyrrolidin-2-one: A lactam derivative with a carbonyl group at the second position
Uniqueness: 3-Ethyl-2-phenethylpyrrolidine is unique due to the presence of both an ethyl and a phenethyl group on the pyrrolidine ring, which can influence its biological activity and chemical reactivity. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug discovery and development .
Properties
Molecular Formula |
C14H21N |
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Molecular Weight |
203.32 g/mol |
IUPAC Name |
3-ethyl-2-(2-phenylethyl)pyrrolidine |
InChI |
InChI=1S/C14H21N/c1-2-13-10-11-15-14(13)9-8-12-6-4-3-5-7-12/h3-7,13-15H,2,8-11H2,1H3 |
InChI Key |
PROORIYEZZECJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCNC1CCC2=CC=CC=C2 |
Origin of Product |
United States |
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